molecular formula C22H20O7 B2603617 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 858762-54-6

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B2603617
CAS No.: 858762-54-6
M. Wt: 396.395
InChI Key: FESZDLDGLBQFNO-IUXPMGMMSA-N
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Description

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a benzofuran ring system, a cyclopropane carboxylate group, and a trimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclopropanation: The final step involves the reaction of the intermediate with a cyclopropane carboxylate ester under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the trimethoxybenzylidene moiety using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted benzofurans or trimethoxybenzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the trimethoxybenzylidene group suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The structural features of the compound may confer activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is unique due to the combination of its structural features. The presence of the benzofuran ring, trimethoxybenzylidene moiety, and cyclopropane carboxylate group in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler analogs.

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzofuran core, a trimethoxybenzylidene moiety, and a cyclopropanecarboxylate group, making it an intriguing subject for medicinal chemistry research.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Value
IUPAC Name (Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
Molecular Formula C24H25O8
Molecular Weight 445.45 g/mol
CAS Number Not specified

The presence of multiple methoxy groups is expected to influence the compound's solubility and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various biological targets. The trimethoxybenzylidene moiety may participate in binding interactions with enzymes or receptors, while the cyclopropanecarboxylate group could enhance the compound's pharmacokinetic properties.

Research Findings

Several studies have explored the biological effects of similar compounds. Here are some notable findings:

  • Antioxidant Activity : Compounds with similar structural features have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Research indicates that derivatives of benzofuran exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The presence of methoxy groups has been linked to anti-inflammatory activity in several studies.

Case Studies

  • Study on Antioxidant Effects :
    • A study investigated the antioxidant capacity of methoxy-substituted benzofurans and found that compounds similar to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene) exhibited potent scavenging activity against free radicals.
  • Antimicrobial Activity Assessment :
    • A comparative analysis of benzofuran derivatives showed that those with trimethoxy substitutions had enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.
  • In Vivo Anti-inflammatory Study :
    • In an animal model of inflammation, a related compound demonstrated significant reduction in inflammatory markers when administered at specific dosages.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key differences:

Compound Structural Features Biological Activity
This compoundBenzofuran core with trimethoxy groupsAntioxidant, antimicrobial
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuranLacks methoxy groupsLimited biological activity
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuranFewer methoxy substitutionsModerate antioxidant properties

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-18-9-12(10-19(26-2)21(18)27-3)8-17-20(23)15-7-6-14(11-16(15)29-17)28-22(24)13-4-5-13/h6-11,13H,4-5H2,1-3H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESZDLDGLBQFNO-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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